An In-Depth Technical Guide to 4-(Pyridin-2-yl)piperazine-1-carbonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-(Pyridin-2-yl)piperazine-1-carbonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract: 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is a bifunctional synthetic intermediate of significant interest to the pharmaceutical and medicinal chemistry sectors. This guide provides a detailed technical overview of its core physicochemical properties, outlines a robust and rationalized synthetic protocol, and explores its primary application as a reactive building block in drug discovery. By combining the medicinally privileged pyridyl-piperazine scaffold with a reactive carbonyl chloride handle, this compound serves as a powerful tool for the efficient construction of complex molecular architectures, particularly in the synthesis of novel urea derivatives for therapeutic evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Physicochemical Properties and Identification
Accurate identification and understanding of a reagent's properties are foundational to its successful application. 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is most commonly supplied and handled as its hydrochloride salt to improve stability. The key identifying and physical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride | [1] |
| CAS Number | 1245568-75-5 | [1] |
| Molecular Formula | C₁₀H₁₃Cl₂N₃O (Hydrochloride Salt) C₁₀H₁₂ClN₃O (Free Base) | [1][2] |
| Molecular Weight | 262.14 g/mol (Hydrochloride Salt) | [1] |
| Monoisotopic Mass | 225.0669 Da (Free Base) | [2] |
| Chemical Structure (SMILES) | O=C(Cl)N1CCN(C2=NC=CC=C2)CC1.[H]Cl | [1] |
Synthesis Protocol and Mechanistic Rationale
While specific literature detailing the synthesis of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is sparse, a reliable protocol can be constructed from first principles of organic chemistry for converting secondary amines to carbamoyl chlorides. The following procedure utilizes triphosgene, a safer and more easily handled solid equivalent of gaseous phosgene.
Experimental Protocol
Reaction Scheme: 1-(Pyridin-2-yl)piperazine + Triphosgene → 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride
Materials:
-
1-(Pyridin-2-yl)piperazine
-
Triphosgene (bis(trichloromethyl) carbonate)
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Anhydrous Dichloromethane (DCM)
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Triethylamine (TEA), freshly distilled
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Argon or Nitrogen gas supply
-
Standard glassware (three-neck flask, dropping funnel, condenser)
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).
-
Reagent Preparation: In the flask, dissolve 1-(Pyridin-2-yl)piperazine (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
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Triphosgene Addition: Dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. The resulting filtrate contains the desired product.
-
Isolation: The solvent can be removed under reduced pressure. Due to the product's moisture sensitivity, it is often best to use the resulting solution directly in the subsequent synthetic step.
Causality and Experimental Choices
-
Why Triphosgene? Triphosgene serves as a stable, crystalline source of phosgene. In the presence of a base, it decomposes to generate three equivalents of phosgene in situ, avoiding the handling of highly toxic phosgene gas.
-
Why a Non-Nucleophilic Base? Triethylamine (TEA) acts as an HCl scavenger. The reaction generates HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is critical to prevent competitive reactions with the electrophilic triphosgene or the carbonyl chloride product.
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Why Anhydrous Conditions? Carbonyl chlorides are highly reactive electrophiles that readily hydrolyze upon contact with water to form the corresponding carbamic acid, which is unstable and decomposes. Maintaining a dry, inert atmosphere is paramount for success.
-
Why Low Temperature? The reaction is exothermic. Starting at 0 °C provides better control over the reaction rate and minimizes the formation of potential side products.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of the target compound.
Core Applications in Drug Discovery
The primary utility of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is as a molecular building block for the synthesis of more complex molecules.[3] Its structure is a classic example of a "scaffold-linker-handle" design.
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Scaffold (Pyridyl): The pyridine ring is a privileged structure in medicinal chemistry, known to improve metabolic stability and binding affinity through hydrogen bonding and π-stacking interactions.[4][5]
-
Linker (Piperazine): The piperazine moiety is one of the most ubiquitous scaffolds in approved drugs, particularly for CNS disorders, where it often imparts favorable pharmacokinetic properties like aqueous solubility and cell permeability.[6]
-
Handle (Carbonyl Chloride): The carbonyl chloride is a highly reactive electrophilic group designed for facile reaction with nucleophiles.
The most common and powerful application is the reaction with primary or secondary amines to form stable urea linkages. This reaction is efficient, high-yielding, and forms a common structural motif in many biologically active compounds.
Generalized Reaction Scheme: Urea Formation
Caption: Logical workflow for creating novel urea derivatives.
This strategy allows drug discovery teams to rapidly synthesize libraries of compounds by coupling the pyridyl-piperazine fragment with various amine-containing molecules, enabling efficient exploration of structure-activity relationships (SAR).
Safety, Handling, and Storage
As a reactive acyl chloride, 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride requires careful handling. While a specific safety data sheet (SDS) is not publicly available, data from analogous compounds like 4-methylpiperazine-1-carbonyl chloride and pyridine-2-carbonyl chloride provide a strong basis for hazard assessment.[7][8][9]
Expected Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[9] Contact with mucous membranes will cause irritation and potential burns.
-
Moisture Sensitive: Reacts with water, potentially violently, to release corrosive HCl gas.
Recommended Handling Procedures:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: Wear a flame-retardant lab coat and ensure no skin is exposed.
-
-
Handling: Avoid creating dust. Avoid all personal contact, including inhalation.[10] Use inert, plastic-coated spatulas for transfers.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., Argon).
-
Keep in a cool, dry, and well-ventilated location.
-
Store away from incompatible materials, especially water, alcohols, strong bases, and oxidizing agents.[10]
Conclusion
4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is a high-value reagent for medicinal chemists. Its utility is derived from the strategic combination of two medicinally relevant scaffolds with a reactive chemical handle, enabling the straightforward and efficient synthesis of novel compounds through robust urea bond formation. A thorough understanding of its properties, rational synthesis, and stringent safety precautions, as detailed in this guide, is essential for its effective and safe utilization in the advancement of drug discovery programs.
References
- BLDpharm. 1245568-75-5|4-(Pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride.
- Sigma-Aldrich. 4-Methyl-1-piperazinecarbonyl chloride 97 55112-42-0.
- ChemicalBook. 1-(piperazin-1-ylcarbonyl)-4-(pyridin-2-yl)piperazine Product Description.
- Benchchem. The Versatility of 4-Acetylpiperidine-1-carbonyl chloride: A Technical Guide for Organic Synthesis in Drug Discovery.
- Pharmaffiliates. CAS No : 69433-07-4 | Product Name : Piperazine-1-carbonyl chloride.
- PubChem. 4-Methyl-1-piperazinecarbonyl chloride | C6H11ClN2O | CID 3016935.
- PubChemLite. 4-(pyridin-2-yl)piperazine-1-carbonyl chloride hydrochloride.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Methyl-1-piperazinecarbonyl chloride hydrochloride.
- PubChem. 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | C6H12Cl2N2O | CID 3016934.
- PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Chem-Impex. Pyridine-2-carbonyl chloride hydrochloride.
- CMJ Publishers.
- Apollo Scientific.
- Santa Cruz Biotechnology.
- ChemicalBook.
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